Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
Description
Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- is a heterocyclic acetamide derivative featuring a benzopyran (chromane) core substituted with a chlorine atom at the 7-position and an acetamide group at the 3-position of the dihydrobenzopyran ring. The benzopyran scaffold is notable for its presence in bioactive molecules, influencing pharmacokinetic properties such as metabolic stability and lipophilicity.
Properties
CAS No. |
54444-94-9 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-(7-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-4-8-2-3-9(12)5-11(8)15-6-10/h2-3,5,10H,4,6H2,1H3,(H,13,14) |
InChI Key |
LZPIUOUVAVDWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C=C(C=C2)Cl)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chlorochroman-3-yl)acetamide typically involves the reaction of 7-chlorochroman with acetamide under specific conditions. One common method includes:
Starting Material: 7-chlorochroman.
Reagent: Acetamide.
Catalyst: Often, a base such as sodium hydroxide or potassium carbonate is used.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Conditions: The mixture is heated under reflux for several hours to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(7-chlorochroman-3-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(7-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-chlorochroman-3-one or 7-chlorochroman-3-carboxylic acid.
Reduction: Formation of N-(7-chlorochroman-3-yl)amine.
Substitution: Formation of 7-hydroxychroman-3-ylacetamide or 7-aminochroman-3-ylacetamide.
Scientific Research Applications
N-(7-chlorochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Substituent Variations
(a) Core Heterocyclic Systems
- Target Compound: Features a 3,4-dihydro-2H-1-benzopyran (chromane) core, a bicyclic system that imposes conformational constraints distinct from monocyclic or fused polycyclic systems.
- Pyrido-Thieno-Pyrimidinone Acetamide (): Contains a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone core, a tricyclic system with a sulfur atom. This structure likely increases rigidity and polarizability compared to benzopyran, as evidenced by its higher melting point (143–145°C) and distinct IR peaks (C=O stretches at 1,730 and 1,690 cm⁻¹) .
- Benzothiazole Acetamides () : Include a benzothiazole core with trifluoromethyl and methoxy substituents. The trifluoromethyl group enhances metabolic stability, while the benzothiazole moiety may improve binding affinity in biological targets compared to benzopyran .
(b) Substituent Effects
- Chloro vs. Trichloro Groups: The target compound’s 7-chloro substituent contrasts with the 2,2,2-trichloroacetamide group in . Trichloroacetamides exhibit pronounced electron-withdrawing effects, which influence crystal packing and hydrogen-bonding patterns (e.g., shorter intermolecular distances in meta-chloro derivatives) .
Physicochemical Properties
Biological Activity
Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-, also referred to as N-(7-chlorochroman-3-yl)acetamide, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article details the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 225.67 g/mol. The presence of a chlorine atom at the 7th position of the chroman structure is crucial for its biological activity. The acetamide group at the 3rd position further enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.67 g/mol |
| CAS Number | 54444-94-9 |
1. Anticancer Properties
Research indicates that Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- exhibits notable anticancer properties. It has been shown to inhibit specific enzymes involved in cancer progression. For example, studies have demonstrated its effectiveness against various cancer cell lines by interfering with pathways that regulate cell proliferation.
Mechanism of Action:
The compound interacts with molecular targets such as:
- Enzymes: Inhibition of enzymes that facilitate tumor growth.
- Receptors: Modulation of receptor activity involved in cell signaling pathways.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory responses in cells. It has been shown to reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings:
A study highlighted that Acetamide derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as anti-inflammatory agents.
3. Analgesic Activity
The analgesic effects of Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- have been observed in various pain models. The compound's ability to interact with pain pathways suggests it could be an effective analgesic.
Case Studies:
In animal models, administration of this compound resulted in a marked reduction in pain responses compared to control groups, indicating its efficacy as a pain reliever.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 7-hydroxychroman-3-ylacetamide | Hydroxyl group instead of chlorine | Potentially different biological activity |
| 7-aminochroman-3-ylacetamide | Amino group instead of chlorine | Different reactivity due to amino functionality |
| 7-methoxychroman-3-ylacetamide | Methoxy group instead of chlorine | Varying solubility and reactivity profiles |
The presence of the chlorine atom at the 7th position significantly enhances the biological activity compared to similar compounds lacking this feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
